4-Chloro-3,5-dibromotoluene
Overview
Description
4-Chloro-3,5-dibromotoluene is an organic compound with the molecular formula C₇H₅Br₂Cl. It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is used primarily in research settings and has applications in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dibromotoluene typically involves the bromination and chlorination of toluene derivatives. One common method is the stepwise halogenation of toluene:
Bromination: Toluene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). This reaction introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted toluenes depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of toluene or other reduced hydrocarbons.
Scientific Research Applications
4-Chloro-3,5-dibromotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dibromotoluene involves its interaction with various molecular targets and pathways. The halogen atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the methyl group can undergo oxidation or reduction. These reactions can lead to the formation of various intermediates and products that can interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dibromobenzene: Similar structure but lacks the methyl group.
4-Bromo-3,5-dichlorotoluene: Similar structure but with different halogen substitutions.
3,5-Dibromo-4-methyltoluene: Similar structure but with different halogen positions.
Uniqueness
4-Chloro-3,5-dibromotoluene is unique due to its specific halogenation pattern and the presence of a methyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPWZGWQKWAJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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